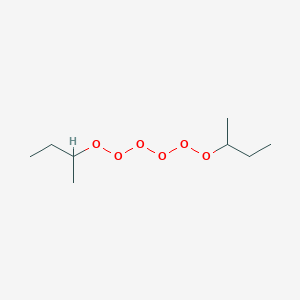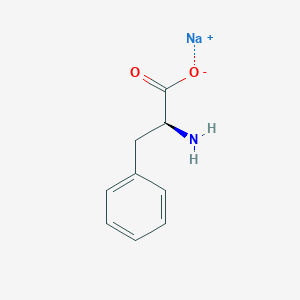
Phenylalanine sodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenylalanine sodium is a non-essential amino acid that is commonly found in protein-rich foods. It is an important building block for proteins and plays a crucial role in various metabolic processes in the body. Phenylalanine sodium is also used in the synthesis of other important molecules such as tyrosine, dopamine, and adrenaline.
作用機序
Phenylalanine sodium acts as a precursor for the synthesis of various important molecules such as tyrosine, dopamine, and adrenaline. These molecules play important roles in regulating mood, energy levels, and metabolism. Phenylalanine sodium has also been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
Biochemical and Physiological Effects:
Phenylalanine sodium has been shown to have a number of biochemical and physiological effects. It has been shown to increase levels of dopamine and norepinephrine in the brain, which may help to improve mood and cognitive function. Phenylalanine sodium has also been shown to increase muscle protein synthesis, which may help to promote muscle growth and recovery after exercise.
実験室実験の利点と制限
Phenylalanine sodium is widely used in laboratory experiments due to its availability and low cost. It is also a non-toxic compound, which makes it safe to handle. However, one limitation of using phenylalanine sodium in lab experiments is its limited solubility in water, which may affect its bioavailability and absorption.
将来の方向性
There are several future directions for research on phenylalanine sodium. One area of interest is its potential use in the treatment of neurological disorders such as Parkinson's disease and depression. Another area of interest is its potential role in weight loss and muscle building. Additionally, further research is needed to investigate the safety and efficacy of phenylalanine sodium in humans.
合成法
Phenylalanine sodium can be synthesized through several methods, including enzymatic and chemical synthesis. Enzymatic synthesis involves the use of enzymes such as phenylalanine ammonia-lyase or phenylalanine dehydrogenase to catalyze the conversion of phenylpyruvic acid to phenylalanine. Chemical synthesis involves the reaction of benzyl chloride with sodium cyanide to form benzyl cyanide, which is then hydrolyzed to form phenylalanine.
科学的研究の応用
Phenylalanine sodium has been extensively studied for its potential health benefits. It has been shown to have antioxidant properties and may help to reduce inflammation in the body. Phenylalanine sodium has also been investigated for its potential use in the treatment of neurological disorders such as Parkinson's disease and depression. Additionally, it has been studied for its potential role in weight loss and muscle building.
特性
CAS番号 |
16480-57-2 |
|---|---|
分子式 |
C9H10NNaO2 |
分子量 |
187.17 g/mol |
IUPAC名 |
sodium;(2S)-2-amino-3-phenylpropanoate |
InChI |
InChI=1S/C9H11NO2.Na/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12);/q;+1/p-1/t8-;/m0./s1 |
InChIキー |
ZRVUAXXSASAVFG-QRPNPIFTSA-M |
異性体SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)[O-])N.[Na+] |
SMILES |
C1=CC=C(C=C1)CC(C(=O)[O-])N.[Na+] |
正規SMILES |
C1=CC=C(C=C1)CC(C(=O)[O-])N.[Na+] |
その他のCAS番号 |
16480-57-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



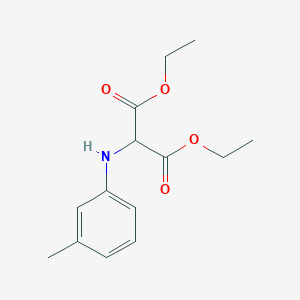
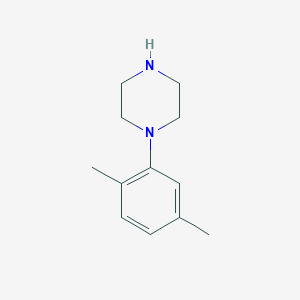
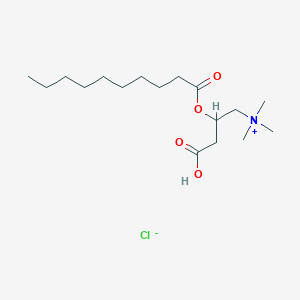
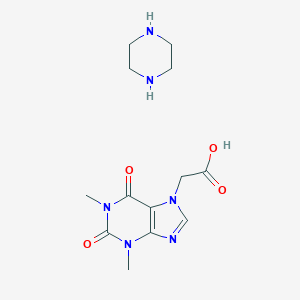
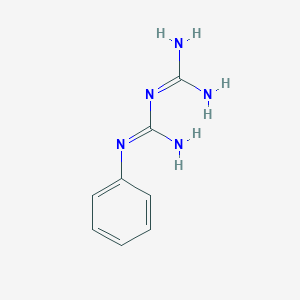
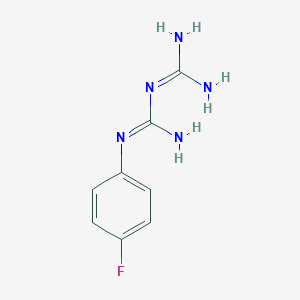
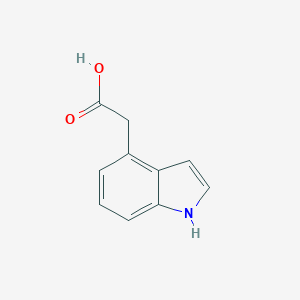
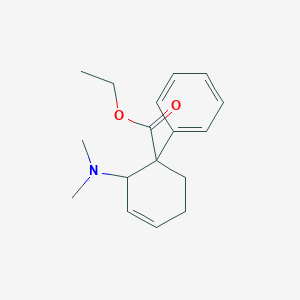
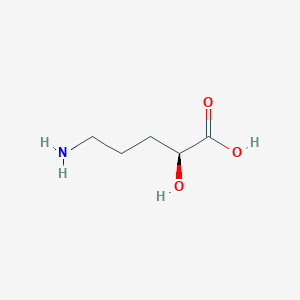
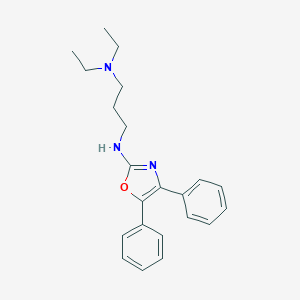
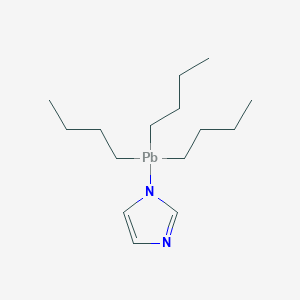
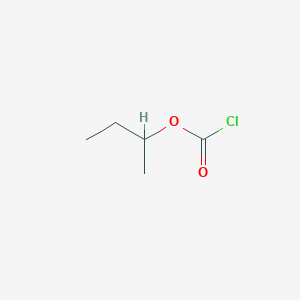
![Benzoxazolium, 2-[3-[5,6-dichloro-1-ethyl-1,3-dihydro-3-(3-sulfopropyl)-2H-benzimidazol-2-ylidene]-1-propenyl]-3-ethyl-, inner salt](/img/structure/B94790.png)
